molecular formula C13H19ClN2O2S B5770762 1-Tert-butyl-3-(4-chloro-2,5-dimethoxyphenyl)thiourea

1-Tert-butyl-3-(4-chloro-2,5-dimethoxyphenyl)thiourea

Cat. No.: B5770762
M. Wt: 302.82 g/mol
InChI Key: PQEBHBVNPDENKZ-UHFFFAOYSA-N
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Description

1-Tert-butyl-3-(4-chloro-2,5-dimethoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is also bonded to an organic group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyl-3-(4-chloro-2,5-dimethoxyphenyl)thiourea typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with tert-butyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reaction conditions may be optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-3-(4-chloro-2,5-dimethoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines or reduced derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

1-Tert-butyl-3-(4-chloro-2,5-dimethoxyphenyl)thiourea has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Tert-butyl-3-(4-chloro-2,5-dimethoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds and interact with various enzymes or receptors, modulating their activity. The aromatic ring and substituents can also influence the compound’s binding affinity and specificity. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

  • 1-Tert-butyl-3-(4-chlorophenyl)thiourea
  • 1-Tert-butyl-3-(2,5-dimethoxyphenyl)thiourea
  • 1-Tert-butyl-3-(4-methoxyphenyl)thiourea

Comparison: 1-Tert-butyl-3-(4-chloro-2,5-dimethoxyphenyl)thiourea is unique due to the presence of both chloro and dimethoxy substituents on the aromatic ring. This combination of substituents can influence its chemical reactivity, biological activity, and physical properties. Compared to similar compounds, it may exhibit different binding affinities, solubility, and stability, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

1-tert-butyl-3-(4-chloro-2,5-dimethoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O2S/c1-13(2,3)16-12(19)15-9-7-10(17-4)8(14)6-11(9)18-5/h6-7H,1-5H3,(H2,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEBHBVNPDENKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)NC1=CC(=C(C=C1OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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